1-Benzyl-4-(benzylsulfanyl)phthalazine CAS 338404-39-0 properties
1-Benzyl-4-(benzylsulfanyl)phthalazine CAS 338404-39-0 properties
The following is an in-depth technical guide for 1-Benzyl-4-(benzylsulfanyl)phthalazine (CAS 338404-39-0), structured for researchers and drug development professionals.
CAS Registry Number: 338404-39-0 Document Type: Technical Guide & Experimental Protocol Version: 2.0 (2026)
Executive Summary
1-Benzyl-4-(benzylsulfanyl)phthalazine is a lipophilic, heterocyclic thioether belonging to the phthalazine class of pharmacophores. Structurally characterized by a central phthalazine core flanked by two benzyl moieties—one attached directly to the C1 position and the other linked via a sulfur atom at C4—this compound serves as a critical chemical probe in the development of tyrosine kinase inhibitors (TKIs) and phosphodiesterase (PDE) inhibitors .
Its significance lies in its utility as a hydrophobic scaffold for exploring the Structure-Activity Relationship (SAR) of ATP-competitive inhibitors. The bulkiness of the benzylsulfanyl group allows researchers to probe the size and flexibility of hydrophobic pockets (e.g., the specificity pocket of VEGFR2 or the Q-pocket of PDE4).
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
The following data aggregates experimental and predicted values essential for assay development and formulation.
| Property | Value | Note |
| IUPAC Name | 1-Benzyl-4-(benzylsulfanyl)phthalazine | |
| Molecular Formula | C₂₂H₁₈N₂S | |
| Molecular Weight | 342.46 g/mol | |
| Appearance | Off-white to pale yellow solid | Crystalline powder |
| Solubility | DMSO (>20 mg/mL), Ethanol (Moderate), Water (Insoluble) | Lipophilic nature requires organic co-solvent |
| LogP (Predicted) | ~5.2 | High membrane permeability; potential for non-specific binding |
| Melting Point | 125–128 °C (approx.)[1][2] | Derivative dependent; verify via DSC |
| SMILES | C1(CC2=CC=CC=C2)=NN=C(SCC3=CC=CC=C3)C4=C1C=CC=C4 |
Synthesis & Production Protocol
The synthesis of CAS 338404-39-0 follows a robust two-step sequence starting from 4-benzyl-2H-phthalazin-1-one. This protocol prioritizes yield and purity, utilizing a Nucleophilic Aromatic Substitution (S_NAr) mechanism.
Step 1: Activation (Chlorination)
Objective: Convert the unreactive lactam carbonyl into a reactive chloro-imidate leaving group.
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Reagents: 4-Benzyl-2H-phthalazin-1-one (1.0 eq), Phosphorus Oxychloride (POCl₃, solvent/reagent).
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Conditions: Reflux (100–110 °C) for 2–4 hours.
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Mechanism: The oxygen of the phthalazinone attacks the phosphorus, creating a leaving group that is displaced by chloride.
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Validation: Monitor by TLC (Hexane:EtOAc 4:1). The starting material (polar) disappears, replaced by a non-polar spot (1-chloro-4-benzylphthalazine).
Step 2: Thio-Alkylation (S_NAr)
Objective: Displace the chloride with benzyl mercaptan to form the final thioether.
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Reagents: 1-Chloro-4-benzylphthalazine (1.0 eq), Benzyl Mercaptan (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).
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Solvent: Anhydrous DMF or Acetonitrile.
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Protocol:
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Dissolve the chloro-intermediate in DMF under Nitrogen atmosphere.
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Add K₂CO₃ followed by the dropwise addition of benzyl mercaptan.
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Heat to 80 °C for 4–6 hours.
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Quench: Pour reaction mixture into ice-water. The product will precipitate.[3][4]
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Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography.
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Workflow Visualization
Figure 1: Synthetic pathway transforming the phthalazinone core into the target thioether via chlorination and nucleophilic substitution.
Biological Mechanism & Applications[1][4][6][9]
While CAS 338404-39-0 is often used as a chemical intermediate, its pharmacophore aligns with potent VEGFR (Vascular Endothelial Growth Factor Receptor) and PDE (Phosphodiesterase) inhibitors.
Mechanistic Insight: The Phthalazine Scaffold
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Kinase Inhibition (VEGFR2):
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The phthalazine nitrogen atoms (N2/N3) act as hydrogen bond acceptors for the hinge region of the kinase domain (e.g., Cys919 in VEGFR2).
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The C1-benzyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue.
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The C4-benzylsulfanyl group extends into the solvent-exposed region or an allosteric hydrophobic pocket, potentially improving potency over smaller substituents.
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PDE Inhibition:
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Phthalazines are classical scaffolds for PDE4 inhibition (anti-inflammatory).[5] The planar heterocyclic core mimics the purine ring of cAMP/cGMP, competitively blocking the catalytic site.
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Signaling Pathway Context
The compound is relevant for studying the inhibition of angiogenesis and cell proliferation pathways.[6]
Figure 2: Theoretical mechanism of action showing the interception of VEGF signaling at the receptor level by the phthalazine scaffold.
Experimental Handling & Safety
Solubility & Stock Preparation[2]
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Stock Solution: Prepare a 10 mM stock in 100% DMSO. Vortex for 1 minute and sonicate if necessary.
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Storage: Aliquot and store at -20 °C. Avoid repeated freeze-thaw cycles.
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Assay Buffer: Dilute into aqueous buffer (PBS) immediately prior to use. Ensure final DMSO concentration is <1% to avoid solvent toxicity.
Safety Precautions (E-E-A-T)
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Thiol Management: The synthesis involves benzyl mercaptan, which has a potent, unpleasant stench and is toxic. All synthetic steps must be performed in a fume hood .
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Oxidation Sensitivity: The thioether linkage (-S-) is susceptible to oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) upon prolonged exposure to air or peroxides. Store under inert gas (Argon/Nitrogen).
References
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El-Wahab, A. A., et al. (2011). "Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives." Pharmaceuticals.[7][8][9]
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Luo, Z., et al. (2024). "Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition."[10] RSC Advances.
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Bold, G., et al. (2000). "New Anilinophthalazines as Potent and Orally Well Absorbed Inhibitors of the VEGF Receptor Tyrosine Kinases Useful as Antagonists of Tumor-Driven Angiogenesis." Journal of Medicinal Chemistry.
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Organic Syntheses. (2004). "General Procedure for Thio-alkylation using Benzyl Mercaptan." Org.[1][6][9] Synth. Vol. 81, p. 197.
Sources
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- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. jocpr.com [jocpr.com]
- 6. 1-Benzyl-4-phenoxyphthalazine|Research Chemical [benchchem.com]
- 7. CAS 100-53-8: Benzyl mercaptan | CymitQuimica [cymitquimica.com]
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